Cas no 896363-05-6 (2-methanesulfonyl-N-4-(naphthalen-2-yl)-1,3-thiazol-2-ylbenzamide)

2-Methanesulfonyl-N-4-(naphthalen-2-yl)-1,3-thiazol-2-ylbenzamide is a specialized organic compound featuring a naphthalene-thiazole-benzamide core structure with a methanesulfonyl substituent. This molecular framework suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive scaffold in drug discovery. The presence of the sulfonyl group enhances electrophilic reactivity, while the naphthalene and thiazole moieties contribute to π-stacking interactions and binding affinity. Its well-defined structure allows for precise modifications, making it valuable in structure-activity relationship (SAR) studies. The compound’s synthetic versatility and potential pharmacological relevance underscore its importance in developing targeted therapeutic agents, particularly in oncology or inflammation research.
2-methanesulfonyl-N-4-(naphthalen-2-yl)-1,3-thiazol-2-ylbenzamide structure
896363-05-6 structure
Product name:2-methanesulfonyl-N-4-(naphthalen-2-yl)-1,3-thiazol-2-ylbenzamide
CAS No:896363-05-6
MF:C21H16N2O3S2
MW:408.493342399597
CID:6408507
PubChem ID:7267013

2-methanesulfonyl-N-4-(naphthalen-2-yl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-methanesulfonyl-N-4-(naphthalen-2-yl)-1,3-thiazol-2-ylbenzamide
    • SR-01000022346-1
    • 2-methanesulfonyl-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
    • SR-01000022346
    • 896363-05-6
    • 2-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
    • F2556-0065
    • AKOS000934798
    • 2-methylsulfonyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
    • Benzamide, 2-(methylsulfonyl)-N-[4-(2-naphthalenyl)-2-thiazolyl]-
    • Inchi: 1S/C21H16N2O3S2/c1-28(25,26)19-9-5-4-8-17(19)20(24)23-21-22-18(13-27-21)16-11-10-14-6-2-3-7-15(14)12-16/h2-13H,1H3,(H,22,23,24)
    • InChI Key: DSCKGGNROJXPHB-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC=C3C(=C2)C=CC=C3)=CS1)(=O)C1=CC=CC=C1S(C)(=O)=O

Computed Properties

  • Exact Mass: 408.06023472g/mol
  • Monoisotopic Mass: 408.06023472g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 663
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 113Ų
  • XLogP3: 4.3

2-methanesulfonyl-N-4-(naphthalen-2-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2556-0065-30mg
2-methanesulfonyl-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
896363-05-6 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2556-0065-5mg
2-methanesulfonyl-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
896363-05-6 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2556-0065-15mg
2-methanesulfonyl-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
896363-05-6 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2556-0065-10mg
2-methanesulfonyl-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
896363-05-6 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2556-0065-10μmol
2-methanesulfonyl-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
896363-05-6 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2556-0065-4mg
2-methanesulfonyl-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
896363-05-6 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2556-0065-50mg
2-methanesulfonyl-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
896363-05-6 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2556-0065-20mg
2-methanesulfonyl-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
896363-05-6 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2556-0065-75mg
2-methanesulfonyl-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
896363-05-6 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2556-0065-100mg
2-methanesulfonyl-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
896363-05-6 90%+
100mg
$248.0 2023-05-16

Additional information on 2-methanesulfonyl-N-4-(naphthalen-2-yl)-1,3-thiazol-2-ylbenzamide

2-Methanesulfonyl-N-(4-(Naphthalen-2-yl)-1,3-thiazol-2-yl)benzamide (CAS No. 896363-05-6)

The compound 2-methanesulfonyl-N-(4-(naphthalen-2-yl)-1,3-thiazol-2-yl)benzamide, with CAS number 896363-05-6, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features, which include a methanesulfonyl group, a naphthalene moiety, and a thiazole ring. These structural elements contribute to its potential as a bioactive agent with diverse applications in drug discovery and development.

Recent studies have highlighted the importance of thiazole-containing compounds in the development of novel therapeutic agents. The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, is known for its ability to participate in various biological interactions. In the case of 2-methanesulfonyl-N-(4-(naphthalen-2-yl)-1,3-thiazol-2-yl)benzamide, the thiazole ring is further substituted with a naphthalene group at the 4-position. This substitution pattern enhances the compound's ability to interact with specific biological targets, making it a promising candidate for further investigation.

The methanesulfonyl group attached to the benzamide moiety adds another layer of functionality to this compound. Methanesulfonyl groups are often used in drug design to improve solubility and stability while maintaining bioavailability. In this compound, the methanesulfonyl group likely plays a role in modulating the physical and chemical properties of the molecule, thereby influencing its pharmacokinetic profile.

Recent research has focused on the synthesis and characterization of this compound. Advanced synthetic techniques, including multi-component reactions and catalytic processes, have enabled chemists to efficiently construct this complex molecule. The synthesis involves several key steps, such as the formation of the thiazole ring, substitution reactions to introduce the naphthalene and methanesulfonyl groups, and final purification to obtain high-purity product.

From a pharmacological perspective, 2-methanesulfonyl-N-(4-(naphthalen-2-yl)-1,3-thiazol-2-yl)benzamide has shown potential in several areas. Preclinical studies suggest that it may exhibit anti-inflammatory properties due to its ability to inhibit key inflammatory pathways. Additionally, there is emerging evidence that this compound could be effective in treating certain types of cancer by targeting specific oncogenic pathways.

The naphthalene moiety in this compound contributes significantly to its photoreactivity and electronic properties. This makes it an interesting candidate for applications in photodynamic therapy (PDT), where light-sensitive compounds are used to generate reactive oxygen species that can destroy cancer cells. Recent advancements in PDT have highlighted the importance of such compounds with tailored photophysical properties.

In terms of structural optimization, researchers have explored various analogs of this compound by modifying substituents on both the thiazole and naphthalene rings. These modifications aim to enhance specific properties such as bioavailability or selectivity for particular biological targets. For instance, substituting different groups on the naphthalene ring can alter its absorption spectrum, thereby affecting its performance in PDT applications.

The integration of computational chemistry tools has further enhanced our understanding of this compound's behavior at molecular levels. Molecular docking studies have provided insights into how this compound interacts with potential drug targets at atomic resolution. Such studies are crucial for guiding future optimization efforts aimed at improving therapeutic efficacy.

In conclusion, 2-methanesulfonyl-N-(4-(naphthalen-2-yl)-1,3-thiazol-2-yl)benzamide (CAS No. 896363-05-6) represents a cutting-edge example of how modern medicinal chemistry can leverage complex molecular architectures to develop innovative therapeutic agents. With ongoing research focusing on its synthesis, characterization, and biological evaluation, this compound holds significant promise for advancing medical science.

Recommend Articles

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk